molecular formula C22H23FN2O3 B1164542 MDMB-FUBICA metabolite 3

MDMB-FUBICA metabolite 3

Cat. No. B1164542
M. Wt: 382.4
InChI Key: PZPKPULZRMBYJZ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MDMB-FUBICA metabolite 3 is an analytical reference standard that is structurally classified as a synthetic cannabinoid. It is a presumptive metabolite of MDMB-FUBICA and ADB-FUBICA. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

Pharmacological Activity

MDMB-FUBICA, along with its analogues, has been synthesized and assessed for cannabimimetic activity both in vitro and in vivo. These synthetic cannabinoids, including MDMB-FUBICA, act as potent, highly efficacious agonists at CB1 and CB2 receptors. They exhibit a general preference for CB1 activation. These findings suggest significant implications in understanding the pharmacological properties of these compounds (Banister et al., 2016).

Metabolic Stability and Breakdown

The stability of synthetic cannabinoids like MDMB-FUBICA has been evaluated, particularly focusing on their degradation into metabolites. This study provided insights into the degradation products and their stability under various conditions, contributing to forensic toxicology and drug testing analyses (Krotulski et al., 2020).

Metabolic Pathways

An investigation into the phase I metabolism of MDMB-FUBICA revealed insights into the main metabolic pathways, including hydrolysis and oxidation processes. This information is crucial for the detection of drug uptake in intoxication cases, further aiding forensic analysis and drug screening (Franz et al., 2017).

Receptor Agonist Evaluation

The activities of MDMB-FUBICA as a CB1/CB2 receptor agonist have been evaluated, highlighting its pharmacological properties. This research contributes to a better understanding of its effects and potential implications in forensic cases (Doi et al., 2017).

Detection in Biological Samples

Studies have focused on the detection of MDMB-FUBICA metabolites in human urine, emphasizing the importance of understanding intersecting metabolic patterns for accurate toxicological screening and drug abuse monitoring (Kavanagh et al., 2017).

properties

Product Name

MDMB-FUBICA metabolite 3

Molecular Formula

C22H23FN2O3

Molecular Weight

382.4

InChI

InChI=1S/C22H23FN2O3/c1-22(2,3)19(21(27)28)24-20(26)17-13-25(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H,24,26)(H,27,28)/t19-/m1/s1

InChI Key

PZPKPULZRMBYJZ-LJQANCHMSA-N

SMILES

O=C(N[C@H](C(O)=O)C(C)(C)C)C1=CN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3

synonyms

(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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